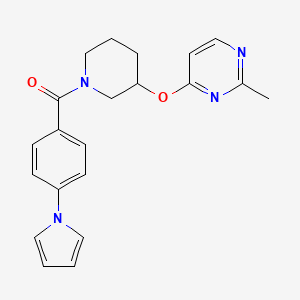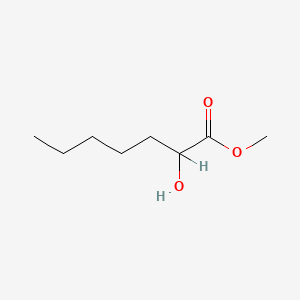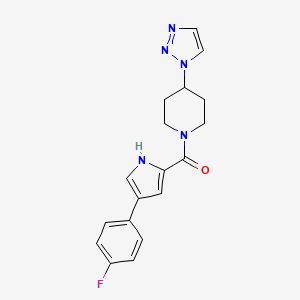
(4-(1H-吡咯-1-基)苯基)(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is an intriguing chemical entity that falls under the category of organic compounds
科学研究应用
Chemistry
This compound serves as a key intermediate in the synthesis of novel organic materials and polymers, contributing to advancements in material science.
Biology
In biological studies, its derivatives are investigated for their potential as enzyme inhibitors or bioactive agents.
Medicine
There is growing interest in its pharmacological properties, with research exploring its potential as a therapeutic agent for treating various diseases.
Industry
Industrially, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone finds use in the production of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, the initial step involves the preparation of the core pyrrole and piperidine components. The reaction typically starts with the condensation of a 1H-pyrrole derivative with a phenyl halide under basic conditions, forming the pyrrol-phenyl intermediate. Subsequently, this intermediate undergoes nucleophilic substitution with a piperidine derivative that has been functionalized with a pyrimidin-4-yloxy group, using a suitable base and solvent like DMF or DMSO.
Industrial Production Methods
Scaling up the production for industrial purposes involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry techniques, employing fixed-bed reactors and high-throughput screening, can be applied to enhance the efficiency and safety of the synthesis process.
化学反应分析
Types of Reactions
(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC or DMP in mild conditions.
Reduction: : Hydrogenation in the presence of palladium on carbon catalyst.
Substitution: : Halogenation reactions using reagents like NBS or bromine under controlled temperatures.
Major Products Formed
The primary products formed from these reactions include substituted derivatives with altered electronic properties, facilitating further functionalization or incorporation into more complex molecular architectures.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism involves binding to active sites on enzymes or receptors, modulating their activity. For instance, the pyrrole and piperidine moieties may facilitate binding through hydrogen bonding and hydrophobic interactions, while the pyrimidin-4-yloxy group enhances the compound's overall affinity and specificity.
相似化合物的比较
Compared to other compounds with similar structures, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.
List of Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-pyrimidinyl)piperidin-1-yl)methanone
(4-(1H-indol-1-yl)phenyl)(3-(4-pyridinyl)piperidin-1-yl)methanone
(4-(1H-imidazol-1-yl)phenyl)(3-(4-pyrimidinyl)piperidin-1-yl)methanone
Overall, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone presents significant potential across various fields, driven by its unique structure and versatile reactivity.
属性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-22-11-10-20(23-16)27-19-5-4-14-25(15-19)21(26)17-6-8-18(9-7-17)24-12-2-3-13-24/h2-3,6-13,19H,4-5,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONUOGULPNVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)

![tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate](/img/structure/B2372601.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)
![N-cyclohexyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2372609.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
